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Compound of Interest

Compound Name: Methyl 5-bromo-2-methylbenzoate

Cat. No.: B1662064

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-
Bromo-2-methylbenzoic acid methyl ester (CAS No. 79669-50-4). The document details
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
data, presented in a clear, tabular format for ease of comparison and analysis. Furthermore, it
outlines the detailed experimental protocols for the acquisition of these crucial datasets,
serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and
drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule. The following tables summarize the *H and 3C NMR spectral data
for 5-Bromo-2-methylbenzoic acid methyl ester.

'H NMR Spectral Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
the hydrogen atoms in the molecule.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.15 S - Ar-H

7.98 m - Ar-H

7.68 d 8.0 Ar-H

3.91 S - -OCHs

2.5 (estimated) s - Ar-CHs

Note: The chemical shift for the Ar-CHs protons is estimated based on typical values for methyl
groups attached to an aromatic ring.

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and their
electronic environments.

Chemical Shift (8) ppm Assighment
165.5 C=0 (Ester)
135.7 Ar-C

132.4 Ar-C

132.1 Ar-C

129.8 Ar-C

128.0 Ar-C

122.3 Ar-C-Br

52.2 -OCHs

21.0 (estimated) Ar-CHs

Note: The chemical shift for the Ar-CHs carbon is estimated based on typical values.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The following table lists the characteristic IR absorption
peaks for 5-Bromo-2-methylbenzoic acid methyl ester.

Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

~3000-2850 Medium

aliphatic)
~1720 Strong C=0 stretch (ester)
~1600, ~1475 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)
~1100-1000 Medium C-H in-plane bend (aromatic)
~800-600 Strong C-Br stretch
850750 Strong C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Molecular lon Peak (M*): [CoHoBrOz]*« at m/z 228 and 230 (due to the presence of bromine
isotopes 7°Br and 81Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Proposed Fragment
199/201 [M - OCHs]*

171/173 [M - COOCHs]*

149 [M - Br]*

118 [CeHsO]*

90 [C7He]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A solution of 5-10 mg of 5-Bromo-2-methylbenzoic acid methyl ester in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCI3) is prepared in a5 mm NMR tube. The *H and 13C
NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR)
accessory where the solid is placed directly on the crystal. The spectrum is recorded over the
range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectral analysis is commonly performed using a Gas Chromatography-Mass
Spectrometry (GC-MS) system. A dilute solution of the sample in a suitable solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated.
The separated compound then enters the mass spectrometer, where it is ionized (typically by
electron impact, El) and the resulting fragments are detected.
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Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 5-Bromo-
2-methylbenzoic acid methyl ester using the spectral data.
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 To cite this document: BenchChem. [Spectral Analysis of 5-Bromo-2-methylbenzoic Acid
Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methyl-
ester-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1662064?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methyl-ester-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methyl-ester-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methyl-ester-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methyl-ester-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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